molecular formula C13H9ClN2O2S B1356841 1-(Phenylsulfonyl)-4-chloro-5-azaindole CAS No. 209286-78-2

1-(Phenylsulfonyl)-4-chloro-5-azaindole

Cat. No.: B1356841
CAS No.: 209286-78-2
M. Wt: 292.74 g/mol
InChI Key: GCDQZEWWSOWZRG-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-4-chloro-5-azaindole is a heterocyclic compound that belongs to the indole family. Indoles are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of a phenylsulfonyl group and a chlorine atom in the structure of this compound imparts unique chemical properties to the compound, making it a valuable subject of study in scientific research.

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)-4-chloro-5-azaindole typically involves the reaction of 4-chloro-5-azaindole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as the use of advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

1-(Phenylsulfonyl)-4-chloro-5-azaindole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation to form sulfone derivatives, while reduction reactions can convert it to sulfide derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted azaindoles, while coupling reactions produce biaryl derivatives.

Scientific Research Applications

1-(Phenylsulfonyl)-4-chloro-5-azaindole has several applications in scientific research:

Comparison with Similar Compounds

1-(Phenylsulfonyl)-4-chloro-5-azaindole can be compared with other indole derivatives such as:

    1-(Phenylsulfonyl)-3-chloroindole: Similar in structure but with the chlorine atom at a different position, leading to variations in chemical reactivity and biological activity.

    1-(Phenylsulfonyl)-5-azaindole:

    1-(Phenylsulfonyl)-4-bromo-5-azaindole: Contains a bromine atom instead of chlorine, resulting in different reactivity in substitution and coupling reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-chloropyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c14-13-11-7-9-16(12(11)6-8-15-13)19(17,18)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDQZEWWSOWZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzenesulfonyl chloride (3 mL, 23.5 mmol) is added dropwise to a solution of tetrabutylammonium hydrogen sulfate (0.53 g, 1.56 mmol), sodium hydroxide (1.56 g, 38.9 mmol) and 4-chloro-1H-pyrrolo[3,2-c]pyridine (2.38 g, 15.6 mmol) (prepared according to Rasmussen, M. J. Het. Chem, 1992, 29, 359) in CH2Cl2. The mixture is stirred at room temperature for 4 hours the diluted with CH2Cl2 and washed with saturated NH4Cl solution and brine. The organic layer is dried over MgSO4, filtered and concentrated. The crude product is purified by column chromatography eluting with 1% MeOH/CH2Cl2 to 2% MeOH/CH2Cl2 to afford the title product (3.21 g, 11 mmol) as a white solid.
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2.38 g
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0.53 g
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